BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 2-Fluorotoluene: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluorotoluene

Cat. No.: B1218778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Fluorotoluene (CAS No. 95-52-3), a crucial intermediate in the synthesis of various
pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights
for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR data for 2-Fluorotoluene, typically recorded in
deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard.

1H NMR Data

The 'H NMR spectrum of 2-Fluorotoluene exhibits distinct signals for the aromatic protons and
the methyl group protons. The chemical shifts (d) are reported in parts per million (ppm) relative
to TMS.
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Proton Assignment Chemical Shift (8) ppm Multiplicity
H-6 7.18-7.12 m
H-3, H-4, H-5 7.10-6.90 m
CHs 2.29 S

Table 1: 'H NMR spectroscopic data for 2-Fluorotoluene.

13C NMR Data

The proton-decoupled 2C NMR spectrum of 2-Fluorotoluene shows seven distinct signals
corresponding to the seven carbon atoms in the molecule. The chemical shifts (d) are reported
in ppm relative to TMS.

Carbon Assignment Chemical Shift () ppm
C-2 (C-F) 162.22

C-1 (C-CHs) 131.25

C-6 127.18

C-4 124.08

C-5 123.51

C-3 114.92

CHs 14.63

Table 2: 13C NMR spectroscopic data for 2-Fluorotoluene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 2-Fluorotoluene, typically obtained as a
neat liquid film, shows characteristic absorption bands for aromatic C-H, C-C, and C-F bonds,
as well as aliphatic C-H bonds.
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Wavenumber (cm~?) Vibrational Mode

3065 Aromatic C-H stretch

2962 Aliphatic C-H stretch

1589 Aromatic C=C stretch

1494 Aromatic C=C stretch

1259 C-F stretch

752 Ortho-disubstituted benzene C-H bend

Table 3: Key IR absorption peaks for 2-Fluorotoluene.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2-
Fluorotoluene provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Fragment

110 100 [M]* (Molecular lon)
109 85 [M-H]*

91 30 [C7H7]* (Tropylium ion)
83 25 [M-H-C2Hz2]*

65 15 [CsHs]*

Table 4: Major fragments in the mass spectrum of 2-Fluorotoluene.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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NMR Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 20-30 mg of 2-Fluorotoluene was dissolved in ~0.7 mL
of deuterated chloroform (CDCIs) containing 1% tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
o Pulse Sequence: A standard single-pulse sequence was used.
o Number of Scans: 16
o Acquisition Time: ~4 seconds
o Relaxation Delay: 1 second
o Spectral Width: 0-15 ppm
e 13C NMR Acquisition:
o Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024

[¢]

[e]

Acquisition Time: ~2 seconds

o

Relaxation Delay: 2 seconds

[¢]

Spectral Width: 0-200 ppm

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the
CDCls solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy
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 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A single drop of neat 2-Fluorotoluene was placed directly onto the ATR
crystal.

o Data Acquisition:
o Spectral Range: 4000-400 cm™?
o Resolution: 4 cm™t
o Number of Scans: 32

o Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

o Sample Introduction: A dilute solution of 2-Fluorotoluene in a volatile solvent (e.g.,
dichloromethane) was injected into the GC inlet. The GC separated the analyte from the
solvent before it entered the mass spectrometer.

« lonization: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole
e Scan Range: m/z 40-400

e Data Processing: The mass spectrum corresponding to the chromatographic peak of 2-
Fluorotoluene was extracted and plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Fluorotoluene.

Spectroscopic Analysis Workflow for 2-Fluorotoluene
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A flowchart of the spectroscopic analysis process.

» To cite this document: BenchChem. [Spectroscopic Data of 2-Fluorotoluene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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